



# Application Notes & Protocols: Clinical Trial Design for ARA 290 in Humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AJM 290  |           |
| Cat. No.:            | B2637207 | Get Quote |

## Introduction and Background

ARA 290, also known as Cibinetide, is an investigational synthetic 11-amino acid peptide engineered from the structure of human erythropoietin (EPO).[1][2] Unlike EPO, which stimulates red blood cell production, ARA 290 was specifically designed to be non-erythropoietic while retaining the tissue-protective and anti-inflammatory properties of its parent molecule.[1][3] It selectively activates the Innate Repair Receptor (IRR), a key mediator in tissue protection and inflammation modulation.[3][4]

Preclinical and clinical studies have shown that ARA 290 is effective in models of neuropathy, inflammation, and tissue injury.[5][6][7] It has been investigated in Phase II clinical trials for conditions such as painful diabetic neuropathy and sarcoidosis-associated small fiber neuropathy, demonstrating a favorable safety profile and promising efficacy signals.[4][6][8] The U.S. Food and Drug Administration (FDA) has granted ARA 290 Orphan Drug and Fast Track designations for the treatment of neuropathic pain in patients with sarcoidosis.[9][10][11] These application notes provide a comprehensive framework for designing a Phase III clinical trial to further evaluate the efficacy and safety of ARA 290 in humans.

## Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

ARA 290 exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[3][4] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the



β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress from injury, inflammation, or metabolic imbalance.[4]

Upon binding of ARA 290, the IRR initiates a cascade of intracellular signals that lead to:

- Anti-inflammatory Effects: Suppression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[3][7]
- Tissue Protection: Upregulation of anti-apoptotic (cell survival) pathways.[3]
- Nerve Regeneration: Stimulation of nerve fiber regrowth and repair.[4][6]

Crucially, ARA 290 does not bind to the classic EPOR homodimer responsible for erythropoiesis, thereby avoiding the risks associated with increased red blood cell production, such as thrombosis and hypertension.[4][12]





Click to download full resolution via product page

**Caption:** ARA 290 selectively activates the IRR pathway for tissue repair without stimulating erythropoiesis.

## **Summary of Preclinical and Clinical Data**

ARA 290 has been evaluated in multiple Phase II clinical trials, primarily targeting neuropathic pain. The data consistently show a good safety profile with mild adverse events and suggest efficacy in improving both symptoms and underlying pathology.[4][6][8]

## Table 1: Summary of Key Phase II Clinical Trial Results for ARA 290



| Indication                                                       | Study<br>Design                                        | Dose &<br>Duration                 | Key<br>Efficacy<br>Outcomes                                                                                                                                                                                                               | Safety &<br>Tolerability                                                                            | Reference   |
|------------------------------------------------------------------|--------------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------|
| Painful<br>Diabetic<br>Neuropathy                                | Randomized,<br>double-blind,<br>placebo-<br>controlled | 4 mg/day SC<br>for 28 days         | - Significant improvement in neuropathic symptoms (PainDetect questionnaire; p=0.037) Improved HbA1c (p<0.002) and lipid profiles Significant increase in corneal nerve fiber density (CNFD) in patients with baseline deficits (p=0.02). | No potential safety issues identified. Well-tolerated.                                              | [6][13][14] |
| Sarcoidosis-<br>Associated<br>Small Fiber<br>Neuropathy<br>(SFN) | Randomized,<br>double-blind,<br>placebo-<br>controlled | 2 mg IV,<br>3x/week for 4<br>weeks | - Significant improvement in SFN symptoms (SFNSL score; p<0.05) Significant improvement in SF-36 domains for                                                                                                                              | No drug-<br>related<br>adverse<br>events<br>reported. No<br>abnormalities<br>in lab<br>evaluations. | [7][8]      |



|                                                      |                                                        |                                        | pain and physical functioning.                                                                                                                       |                                                     |         |
|------------------------------------------------------|--------------------------------------------------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|---------|
| Sarcoidosis-<br>Associated<br>SFN (Dose-<br>Ranging) | Randomized,<br>double-blind,<br>placebo-<br>controlled | 1, 4, or 8<br>mg/day SC<br>for 28 days | - Primary endpoint: Change in corneal nerve fiber density. The study assessed dose- response effects on nerve regeneration and neuropathic symptoms. | Generally<br>well-tolerated<br>across all<br>doses. | [9][15] |

## **Proposed Phase III Clinical Trial Protocol**

This protocol outlines a pivotal Phase III study to confirm the efficacy and safety of ARA 290 for the treatment of painful diabetic neuropathy (PDN), a condition with significant unmet medical need.[13][16]

4.1 Trial Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of ARA 290 in Subjects with Painful Diabetic Neuropathy.

4.2 Study Phase: Phase III

#### 4.3 Objectives:

- Primary Objective: To demonstrate the efficacy of ARA 290 compared to placebo in reducing neuropathic pain in subjects with PDN.
- Secondary Objectives:

### Methodological & Application





- To evaluate the effect of ARA 290 on nerve fiber density and structure.
- To assess the impact of ARA 290 on patient-reported quality of life, physical functioning,
   and sleep.[17]
- To evaluate the safety and tolerability of ARA 290 over a 12-week treatment period.
- To assess the effect of ARA 290 on glycemic control and lipid metabolism.
- 4.4 Study Design: This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms:
- ARA 290 (Low Dose)
- ARA 290 (High Dose)
- Placebo

The treatment duration will be 12 weeks, followed by a 4-week safety follow-up period.





Click to download full resolution via product page

Caption: Randomized, placebo-controlled, parallel-group study design.

4.5 Patient Population:

## **Table 2: Inclusion and Exclusion Criteria**



| Inclusion Criteria                                                                             | Exclusion Criteria                                                              |
|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| 1. Male or female, aged 18-75 years.                                                           | 1. Type 1 diabetes mellitus.                                                    |
| 2. Diagnosis of Type 2 Diabetes Mellitus.                                                      | 2. Uncontrolled hypertension.                                                   |
| <ul><li>3. Stable glycemic control (HbA1c ≤ 10%) for ≥90 days.</li></ul>                       | 3. History of erythropoiesis-stimulating agent use.                             |
| <ol> <li>Diagnosis of symptomatic diabetic peripheral<br/>neuropathy for ≥6 months.</li> </ol> | 4. Other causes of peripheral neuropathy.                                       |
| 5. Average daily pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).                        | 5. Renal impairment (eGFR < 30 mL/min/1.73m²).                                  |
| 6. Willing and able to provide written informed consent.                                       | 6. Use of opioids or other prohibited analgesics that cannot be washed out.[17] |

#### 4.6 Treatment Regimen:

- Investigational Product: ARA 290 (Cibinetide) for subcutaneous injection.
- Dosage: Based on Phase II data, proposed doses are 2 mg/day (Low Dose) and 4 mg/day (High Dose).[4][8][13]
- Administration: Daily self-administered subcutaneous (SC) injection for 12 weeks.
- Control: Matching placebo for SC injection.

## Efficacy and Safety Endpoints Table 3: Schedule of Assessments and Endpoints



| Endpoint Category                                                                                                 | Assessment Tool/Method                                                                        | Schedule of Assessment               |
|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------|
| Primary Efficacy                                                                                                  | Pain Intensity: Weekly average of daily pain scores on 11-point Numeric Rating Scale (NRS).   | Baseline, Weekly, Week 12            |
| Secondary Efficacy                                                                                                | Neuropathic Pain Characteristics: PainDetect Questionnaire.[6][13]                            | Baseline, Week 4, Week 8,<br>Week 12 |
| Nerve Fiber Density: Corneal<br>Confocal Microscopy (CCM) to<br>measure Corneal Nerve Fiber<br>Density (CNFD).[6] | Baseline, Week 12                                                                             |                                      |
| Quality of Life: RAND-36<br>Health Survey (SF-36).[6]                                                             | Baseline, Week 12                                                                             | _                                    |
| Physical Function: Brief Pain<br>Inventory (BPI) - Interference<br>Scale.[8]                                      | Baseline, Week 4, Week 8,<br>Week 12                                                          | <del>-</del>                         |
| Exploratory                                                                                                       | Metabolic Control: HbA1c,<br>Lipid Panel (Total Cholesterol,<br>HDL, LDL, Triglycerides).[13] | Baseline, Week 12                    |
| Sensory Function: Quantitative<br>Sensory Testing (QST) for<br>thermal and vibration<br>thresholds.               | Baseline, Week 12                                                                             |                                      |
| Safety                                                                                                            | Adverse Events (AEs):  Monitored and recorded throughout the study.                           | All visits                           |
| Laboratory Tests: Hematology, serum chemistry.                                                                    | Screening, Baseline, Week 4,<br>Week 12, Follow-up                                            |                                      |
| Vital Signs & Physical Exam:                                                                                      | All visits                                                                                    | -                                    |



## **Experimental Protocols & Methodologies**

6.1 Protocol: Corneal Confocal Microscopy (CCM)

Objective: To quantitatively assess the density of small nerve fibers in the cornea as a surrogate marker for peripheral nerve regeneration.[6]

#### Methodology:

- Instrumentation: Heidelberg Retina Tomograph (HRT III) with Rostock Cornea Module.
- Patient Preparation: Anesthetize the subject's eye with a single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride). Apply a sterile, single-use cap (TomoCap) to the objective lens. Apply a drop of comfort gel to the tip of the cap.
- Image Acquisition: The subject rests their chin and forehead on the machine supports. The
  operator uses a joystick to gently bring the lens into contact with the central cornea. Images
  of the sub-basal nerve plexus are captured. At least 4-6 non-overlapping images from the
  central cornea of each eye are acquired.
- Image Analysis: Images are analyzed using specialized software (e.g., ACCMetrics). The software automatically or manually traces nerve fibers to calculate key metrics:
  - Corneal Nerve Fiber Density (CNFD): Total number of major nerves per square millimeter (fibers/mm²).
  - Corneal Nerve Branch Density (CNBD): Number of branches emanating from major nerves per mm<sup>2</sup>.
  - Corneal Nerve Fiber Length (CNFL): Total length of all nerve fibers and branches per mm<sup>2</sup>.

6.2 Protocol: Administration of PainDetect Questionnaire

Objective: To assess the qualitative characteristics of neuropathic pain, helping to distinguish it from nociceptive pain.[13]

#### Methodology:

## Methodological & Application





- Instrument: Provide the validated PainDetect questionnaire to the subject.
- Instructions: Instruct the subject to complete the questionnaire based on their pain experience over the past 4 weeks. The questionnaire includes sections on pain course patterns, pain radiation, and seven questions rating the severity of specific sensations (e.g., burning, tingling, allodynia).
- Scoring: The final score is calculated based on the subject's responses. A score >18
  indicates a high likelihood of a neuropathic pain component. The change in this score from
  baseline to Week 12 is a key secondary endpoint.

#### 6.3 Trial Workflow and Data Management

The successful execution of the trial relies on a structured workflow from patient recruitment to final analysis.





Click to download full resolution via product page

**Caption:** High-level workflow from patient recruitment to final data analysis.



### **Statistical Considerations**

- Sample Size: The sample size will be calculated to provide at least 90% power to detect a
  statistically significant difference in the primary endpoint (change in NRS pain score)
  between the high-dose ARA 290 group and the placebo group, assuming a two-sided alpha
  level of 0.05.
- Primary Analysis: The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population, defined as all randomized subjects who receive at least one dose of the study drug. An Analysis of Covariance (ANCOVA) model will be used, with the change from baseline in NRS score as the dependent variable, treatment group as the main factor, and baseline NRS score as a covariate.
- Secondary Analyses: Secondary endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for binary outcomes).
- Safety Analysis: The safety population will include all subjects who received at least one dose of the study drug. Safety data will be summarized using descriptive statistics.

Disclaimer: This document is a template for a clinical trial protocol and should be adapted and expanded according to specific regulatory requirements and expert clinical input.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. exploring-peptides.com [exploring-peptides.com]
- 4. swolverine.com [swolverine.com]
- 5. tandfonline.com [tandfonline.com]

### Methodological & Application





- 6. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 8. ildcare.nl [ildcare.nl]
- 9. FDA grants orphan drug status to Araim's ARA 290 to treat sarcoidosis Pharmaceutical Business review [pharmaceutical-business-review.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Araim Pharmaeuticals Receives Orphan Drug Designation From The US FDA For ARA 290 For The Treatment Of Sarcoidosis BioSpace [biospace.com]
- 12. Diabetic Neuropathy Guidelines: Guidelines Summary [emedicine.medscape.com]
- 13. qscience.com [qscience.com]
- 14. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. dovepress.com [dovepress.com]
- 17. neurology.org [neurology.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Clinical Trial Design for ARA 290 in Humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2637207#clinical-trial-design-for-testing-ara-290-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com